molecular formula C19H29N3O4S B11180953 N-[4-(butan-2-ylsulfamoyl)phenyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide

N-[4-(butan-2-ylsulfamoyl)phenyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11180953
M. Wt: 395.5 g/mol
InChI Key: YPOPHTYRFPOCSW-UHFFFAOYSA-N
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Description

N-[4-(butan-2-ylsulfamoyl)phenyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a sulfonamide group, a phenyl ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the sulfonamide group and the construction of the pyrrolidine ring. One common synthetic route involves the reaction of 4-(butan-2-ylsulfamoyl)aniline with tert-butyl 3-oxo-4-phenylbutanoate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-ylsulfamoyl)phenyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide as a solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated sulfonamides.

Scientific Research Applications

N-[4-(butan-2-ylsulfamoyl)phenyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The sulfonamide group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(butan-2-ylsulfamoyl)phenyl]acetamide
  • N-[4-(butan-2-ylsulfamoyl)phenyl]methanesulfonamide

Uniqueness

N-[4-(butan-2-ylsulfamoyl)phenyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a sulfonamide group with a pyrrolidine ring, which imparts specific chemical properties and biological activities. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H29N3O4S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H29N3O4S/c1-6-13(2)21-27(25,26)16-9-7-15(8-10-16)20-18(24)14-11-17(23)22(12-14)19(3,4)5/h7-10,13-14,21H,6,11-12H2,1-5H3,(H,20,24)

InChI Key

YPOPHTYRFPOCSW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)(C)C

Origin of Product

United States

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